molecular formula C36H55NO3 B14735334 2,2'-{[(2-Hydroxyethyl)imino]dimethanediyl}bis(4-tert-butyl-6-cyclohexylphenol) CAS No. 6288-51-3

2,2'-{[(2-Hydroxyethyl)imino]dimethanediyl}bis(4-tert-butyl-6-cyclohexylphenol)

Cat. No.: B14735334
CAS No.: 6288-51-3
M. Wt: 549.8 g/mol
InChI Key: NVNXBJOYNMBMAA-UHFFFAOYSA-N
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Description

2,2’-{[(2-Hydroxyethyl)imino]dimethanediyl}bis(4-tert-butyl-6-cyclohexylphenol) is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of two phenolic groups, each substituted with tert-butyl and cyclohexyl groups, connected through a methylene bridge and an imino group with a hydroxyethyl substituent. It is primarily used in various industrial applications due to its antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{[(2-Hydroxyethyl)imino]dimethanediyl}bis(4-tert-butyl-6-cyclohexylphenol) typically involves a multi-step process. One common method includes the reaction of 4-tert-butyl-6-cyclohexylphenol with formaldehyde and 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino linkage.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-{[(2-Hydroxyethyl)imino]dimethanediyl}bis(4-tert-butyl-6-cyclohexylphenol) undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated phenolic compounds.

Scientific Research Applications

2,2’-{[(2-Hydroxyethyl)imino]dimethanediyl}bis(4-tert-butyl-6-cyclohexylphenol) has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the production of high-performance materials, such as plastics and rubber, to enhance their stability and longevity.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and materials. The imino group may also play a role in stabilizing the compound and enhancing its reactivity with free radicals. The molecular targets include reactive oxygen species and other free radicals, which are neutralized through redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
  • 2,2’-Methylenebis(6-tert-butyl-p-cresol)
  • 4,4’-Methylenebis(2,6-di-tert-butylphenol)

Uniqueness

Compared to similar compounds, 2,2’-{[(2-Hydroxyethyl)imino]dimethanediyl}bis(4-tert-butyl-6-cyclohexylphenol) is unique due to the presence of the imino and hydroxyethyl groups, which enhance its antioxidant properties and reactivity. The cyclohexyl groups also contribute to its stability and solubility in various solvents, making it more versatile for different applications.

Properties

CAS No.

6288-51-3

Molecular Formula

C36H55NO3

Molecular Weight

549.8 g/mol

IUPAC Name

4-tert-butyl-2-[[(5-tert-butyl-3-cyclohexyl-2-hydroxyphenyl)methyl-(2-hydroxyethyl)amino]methyl]-6-cyclohexylphenol

InChI

InChI=1S/C36H55NO3/c1-35(2,3)29-19-27(33(39)31(21-29)25-13-9-7-10-14-25)23-37(17-18-38)24-28-20-30(36(4,5)6)22-32(34(28)40)26-15-11-8-12-16-26/h19-22,25-26,38-40H,7-18,23-24H2,1-6H3

InChI Key

NVNXBJOYNMBMAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C2CCCCC2)O)CN(CCO)CC3=C(C(=CC(=C3)C(C)(C)C)C4CCCCC4)O

Origin of Product

United States

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